molecular formula C11H9NO3 B1368089 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 130064-09-4

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B1368089
M. Wt: 203.19 g/mol
InChI Key: YZLHMOMDUOBOBJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is a type of quinolone, a class of compounds that are widely used in medicinal chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) . This indicates that the compound has a quinoline core structure with a carboxylic acid group at the 2-position, a keto group at the 4-position, and a methyl group at the 6-position .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is 203.2 . The compound is a powder at room temperature .

Scientific Research Applications

    Pharmaceutical Research

    • Quinoline derivatives have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
    • The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
    • More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .
    • Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .

    Synthesis of Heterocycles

    • 4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
    • The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .

    Antimicrobial Activity

    • A series of triazole and thiazolidine analogs of pyranoquinolines have been synthesized .
    • The antibacterial activity was determined after the solutions were irradiated at 365 nm for 10 min preceding to adding the cell suspension .

    Green and Efficient Synthetic Methodology

    • A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .
    • This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .
    • This may also be adaptable for the derivatization of other less reactive carboxylate species .

    HIV-1 Integrase Strand Transfer Inhibitor

    • 4-Oxo-1,4-dihydroquinoline Carboxylic Acid is a novel HIV-1 integrase strand transfer inhibitor .
    • This compound could potentially be used in the treatment of HIV .

    Efficient Synthesis of Heterocycles

    • 4-oxo-1,4-dihydroquinoline Carboxylic Acid can be used in the efficient synthesis of 4-oxo-4,5-dihydrothieno .
    • This compound can be easily converted to the corresponding amides by treating the acid chloride, generated in situ with various amines .

    Antimalarial and Antimicrobial Activity

    • Quinolines are known to exhibit important biological activities, such as antimalarial .
    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

    Antidepressant, Anticonvulsant, and Antiviral Effects

    • Quinolines have been used extensively in the treatment of various conditions such as urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
    • They also exhibit antidepressant, anticonvulsant, and antiviral effects .

    Anti-inflammatory and Antioxidant Effects

    • Quinolines also exhibit anti-inflammatory and antioxidant effects .
    • They have been used in the treatment of conditions such as cystic fibrosis and cardiotonic .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLHMOMDUOBOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252271
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

CAS RN

35975-55-4, 130064-09-4
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35975-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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